molecular formula C27H24FNO4 B13397254 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13397254
M. Wt: 445.5 g/mol
InChI Key: VEXHSSPGYVPINR-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid functionality. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to temporarily shield amine groups during iterative coupling reactions.

Properties

Molecular Formula

C27H24FNO4

Molecular Weight

445.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H24FNO4/c28-19-11-9-17(10-12-19)13-18-14-25(26(30)31)29(15-18)27(32)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24-25H,13-16H2,(H,30,31)

InChI Key

VEXHSSPGYVPINR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction using a fluorinated benzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or other parts of the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: May be used in the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group that can be removed under basic conditions to reveal the free amine. The fluorophenyl group may interact with biological targets through various mechanisms, including binding to receptors or enzymes.

Comparison with Similar Compounds

Core Modifications

  • Pyrrolidine vs. Piperidine Derivatives: The target compound (pyrrolidine) has a five-membered ring, while piperidine derivatives (e.g., 4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-piperidinecarboxylic acid, CAS 916421-87-9) feature a six-membered ring. Piperidines generally exhibit greater flexibility and altered steric effects, influencing binding affinity in receptor-targeted molecules.

Substituent Diversity

  • Fluorinated Aromatic Groups: The 4-fluorophenylmethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid, CAS 180576-05-0). Fluorination can improve metabolic stability and membrane permeability in drug candidates.
  • Azido and Thiol Groups :

    • (2R,4S)-4-azido-Fmoc-pyrrolidine-2-carboxylic acid (CAS 2137142-63-1) contains an azido group for click chemistry applications, enabling bioorthogonal conjugation.
    • (2S,4R)-4-tritylmercapto-pyrrolidine-2-carboxylic acid (CAS 281655-34-3) incorporates a thiol-protecting group (trityl), useful in disulfide bond formation during peptide synthesis.
  • Bulkier Hydrophobic Groups :

    • (2S,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid (CAS 2580096-21-3) replaces the fluorophenyl group with a bromophenyl moiety, offering a handle for Suzuki-Miyaura cross-coupling reactions in further derivatization.

Molecular Weight and Solubility

Compound (CAS) Molecular Weight Key Substituent Potential Solubility*
Target Compound ~425.4 g/mol† 4-fluorophenylmethyl Moderate (hydrophobic Fmoc)
4-(difluoromethoxy) analog 378.4 g/mol difluoromethoxy Higher (polar OCHF₂)
4-azido analog 378.4 g/mol azido Low (non-polar N₃)
4-palmitamido analog 590.8 g/mol palmitamide (C₁₆ chain) Very low (long alkyl chain)

*Solubility inferred from substituent polarity; †Calculated based on formula C₂₆H₂₂FNO₄.

Biological Activity

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-pyrrolidine, is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H23FNO4C_{22}H_{23}FNO_4, with a molecular weight of approximately 365.4 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in peptide synthesis, and a pyrrolidine ring that contributes to its biological activity.

Property Value
Molecular FormulaC22H23FNO4
Molecular Weight365.4 g/mol
CAS Number2243515-47-9

The biological activity of Fmoc-pyrrolidine is largely attributed to its ability to interact with various biological macromolecules. The Fmoc group can be selectively removed under mild conditions, allowing the compound to engage in further chemical reactions that may influence biological pathways. Studies suggest that the compound can modulate receptor activity, particularly in the context of drug design and development.

Biological Activities

  • Antimicrobial Activity :
    Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to Fmoc-pyrrolidine have shown moderate to good activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Potential :
    Research has demonstrated that certain pyrrolidine derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The unique structural aspects of Fmoc-pyrrolidine may enhance its binding affinity to cancer-related targets .
  • Neuroprotective Effects :
    Some studies have suggested that compounds similar to Fmoc-pyrrolidine could exhibit neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies

Several case studies have highlighted the biological efficacy of Fmoc-pyrrolidine:

  • Case Study 1: Antimicrobial Screening
    In vitro testing on various bacterial strains revealed that Fmoc-pyrrolidine derivatives exhibited varying degrees of antibacterial activity. Compounds were tested against Bacillus subtilis and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Case Study 2: Anticancer Activity
    A study focused on the cytotoxic effects of Fmoc-pyrrolidine on cancer cell lines demonstrated significant growth inhibition at concentrations as low as 5 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step routes, starting with the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the pyrrolidine backbone. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) with polar aprotic solvents (e.g., DMF) to activate carboxylic acid intermediates .
  • Selective Functionalization : The 4-[(4-fluorophenyl)methyl] substituent is introduced via alkylation or reductive amination, requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .
  • Deprotection : Final Fmoc removal under mild basic conditions (e.g., 20% piperidine in DMF) to preserve stereochemistry .
    Optimization : Yield and purity (>95%) are monitored via HPLC and TLC. Solvent choice (e.g., THF vs. DMF) and temperature control (0–25°C) are critical to minimize side products like diastereomers .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify stereochemistry and substituent positions. For example, the Fmoc group’s aromatic protons appear at δ 7.3–7.8 ppm, while the pyrrolidine protons show distinct splitting patterns .
  • X-ray Crystallography : Resolves absolute configuration. A study of a related Fmoc-pyrrolidine derivative revealed planar fluorenyl systems (RMSD: 0.0279 Å) and hydrogen-bonded dimers in the crystal lattice .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular formula (C27_{27}H24_{24}FNO4_4) and detects isotopic peaks for fluorine .

Advanced: How can regioselectivity challenges in introducing the 4-fluorobenzyl group be addressed?

Regioselectivity is influenced by steric and electronic factors:

  • Temperature Control : At room temperature, reactions favor β-substitution due to kinetic control, while higher temperatures (e.g., 55°C) may yield α/β isomer mixtures .
  • Directing Groups : Transient protection of the pyrrolidine nitrogen with Boc groups can steer substitution to the desired position .
  • Catalytic Systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) with 4-fluorobenzyl boronic esters ensures precise aryl group placement .
    Validation : Regioisomers are distinguished via 1H^1\text{H}-NMR coupling constants and NOE experiments .

Advanced: What strategies resolve contradictions in observed biological activity across assays?

  • Conformational Analysis : Circular dichroism (CD) and molecular dynamics simulations reveal that the 4-fluorobenzyl group’s orientation modulates interactions with targets like proteases or GPCRs .
  • Aggregation Studies : Dynamic light scattering (DLS) identifies non-specific aggregation in buffer systems (e.g., PBS), which may falsely suppress activity. Adding detergents (e.g., Tween-20) mitigates this .
  • Orthogonal Assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP inhibition) to distinguish true activity from assay artifacts .

Advanced: How does the compound’s stereochemistry impact its role in peptide mimetics?

  • Conformational Restriction : The (2S,4R) configuration imposes a rigid pyrrolidine ring, mimicking proline’s polyproline II helix in peptides. This enhances proteolytic stability and target binding .
  • Hydrophobic Interactions : The 4-fluorobenzyl group’s orientation (dictated by stereochemistry) influences π-π stacking with aromatic residues in enzyme active sites. MD simulations show ~2.5 Å closer proximity in the (2S,4R) vs. (2S,4S) isomer .
    Experimental Validation : Competitive inhibition assays using enantiopure samples (IC50_{50} differences of 10–100×) confirm stereochemical dependency .

Basic: What purification techniques are recommended for isolating this compound?

  • Flash Chromatography : Silica gel columns with gradient elution (hexane/EtOAc to 100% EtOAc) separate Fmoc-protected intermediates .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by melting point (MP: 182–184°C) and HPLC .
  • Ion-Exchange Resins : For acidic impurities, Dowex-50W resin in H+^+ form selectively binds carboxylate species .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses. For example, the 4-fluorobenzyl group forms van der Waals contacts with hydrophobic pockets in thrombin’s active site (ΔG ≈ -9.2 kcal/mol) .
  • QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics assess electronic effects (e.g., fluorine’s electron-withdrawing impact on H-bonding) .
  • Free Energy Perturbation (FEP) : Predicts binding affinity changes upon substituent modification (e.g., replacing fluorine with chlorine) .

Advanced: How can batch-to-batch variability in diastereomeric purity be minimized?

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric catalysis ensures enantiomeric excess (ee >98%) during pyrrolidine ring formation .
  • In-line Analytics : PAT tools (e.g., FTIR or Raman spectroscopy) monitor reaction progress in real-time, enabling immediate adjustments .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Seeding with enantiopure crystals enriches desired diastereomers .

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